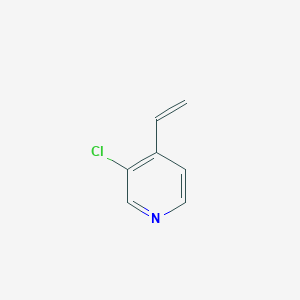
3-Chlor-4-vinylpyridin
Übersicht
Beschreibung
3-Chloro-4-vinylpyridine is an organic compound with the molecular formula C7H6ClN and a molecular weight of 139.58 g/mol . It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a vinyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-vinylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Chloro-4-vinylpyridine is a chemical compound that primarily targets anion exchangers . These are proteins that facilitate the transport of anions across a cell membrane. They play a crucial role in maintaining the balance of ions within cells and are involved in various physiological processes .
Mode of Action
The compound interacts with its targets through a process known as spontaneous polymerization . This involves the reaction of 4-vinylpyridine with alkyl dibromides, leading to the formation of strongly basic anion exchangers . The resulting changes include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-4-vinylpyridine involve the extraction of noble metal chloro complexes and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides . The downstream effects include the production of fine organic synthesis products, such as cyclic carbonates .
Result of Action
The molecular and cellular effects of 3-Chloro-4-vinylpyridine’s action include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides .
Action Environment
The action of 3-Chloro-4-vinylpyridine can be influenced by various environmental factors. For instance, the extraction of noble metal chloro complexes and the addition of CO2 to epoxides are processes that can be affected by the pH of the solution . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and the presence of other chemical substances .
Biochemische Analyse
Cellular Effects
The effects of 3-Chloro-4-vinylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-4-vinylpyridine has been shown to modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 3-Chloro-4-vinylpyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions with its vinyl group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 3-Chloro-4-vinylpyridine can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, it can activate certain signaling pathways by binding to and modifying key signaling proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4-vinylpyridine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that 3-Chloro-4-vinylpyridine can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-4-vinylpyridine vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress. At high doses, 3-Chloro-4-vinylpyridine can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
3-Chloro-4-vinylpyridine is involved in several metabolic pathways, including those related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which catalyze its oxidation and conjugation, respectively . These metabolic reactions can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Chloro-4-vinylpyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Chloro-4-vinylpyridine can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Chloro-4-vinylpyridine is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can affect its ability to interact with specific biomolecules and exert its effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-4-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 4-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-4-vinylpyridine often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles for Substitution: Amines, thiols.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine compounds depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropyridine: Lacks the vinyl group, limiting its polymerization potential.
2-Chloro-4-vinylpyridine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-4-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-chloro-4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUTUYDMZQPKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)

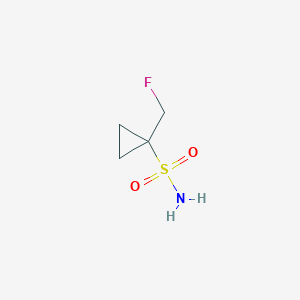
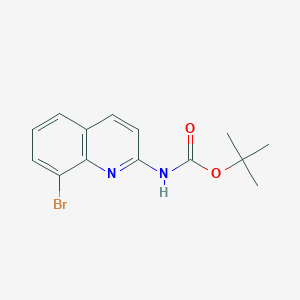

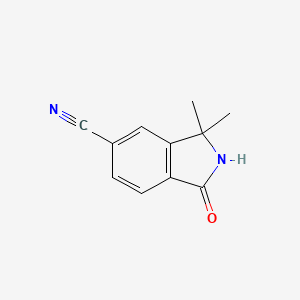
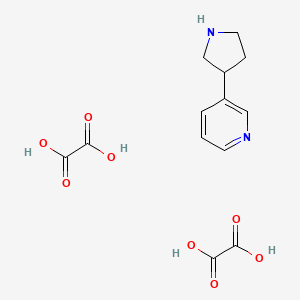
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

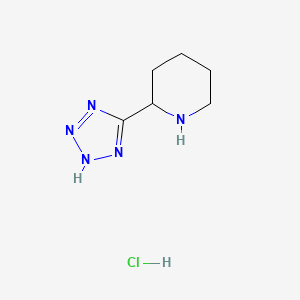
![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
